molecular formula C18H28N2O4S B7693752 N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide

N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide

Cat. No. B7693752
M. Wt: 368.5 g/mol
InChI Key: NANIDSCCZFPZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide, also known as BAY 41-4109, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of hepatitis B virus (HBV) and has been investigated for its potential use as a therapeutic agent for the treatment of chronic hepatitis B infection.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide involves the inhibition of HBV replication by targeting the viral protein HBx. HBx is a multifunctional protein that plays a critical role in HBV replication and pathogenesis. N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 binds to HBx and inhibits its interaction with cellular proteins, thereby blocking HBV replication. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of HBV DNA, RNA, and proteins, and to reduce the levels of HBV surface antigen and e antigen in vitro and in vivo. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide in lab experiments is its potent antiviral activity against HBV. It has been shown to be effective in inhibiting HBV replication in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of chronic hepatitis B infection. In addition, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has been shown to have anticancer activity, making it a potentially useful tool for studying the molecular mechanisms of cancer cell growth and survival.
One limitation of using N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and its long-term effects on human health are not yet fully understood. In addition, the cost of synthesizing N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of HBV replication. Another direction is the investigation of the molecular mechanisms underlying the anticancer activity of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109. In addition, the potential use of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 in combination with other drugs for the treatment of HBV infection and cancer should be explored. Finally, the long-term effects of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 on human health should be studied to ensure its safety for clinical use.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide involves several steps. The first step is the reaction of tert-butyl 4-hydroxybenzenesulfonate with 4-methylpiperidine to form tert-butyl 4-(4-methylpiperidin-1-yl)benzenesulfonate. This intermediate is then reacted with ethyl 2-bromoacetate to form tert-butyl 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonate. Finally, the tert-butyl group is removed by treatment with trifluoroacetic acid to yield N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide.

Scientific Research Applications

N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide has been extensively studied for its antiviral activity against HBV. It has been shown to inhibit HBV replication in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of chronic hepatitis B infection. In addition to its antiviral activity, N-(tert-butyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-4109 has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.

properties

IUPAC Name

N-tert-butyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14-9-11-20(12-10-14)17(21)13-24-15-5-7-16(8-6-15)25(22,23)19-18(2,3)4/h5-8,14,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANIDSCCZFPZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.